Muplestim

Thrombocytopenia Chemotherapy-induced myelosuppression Platelet nadir

Select Muplestim (rhIL-3) for protocols demanding platelet nadir protection after myelosuppressive chemotherapy, with clinical data showing a ~2.9-fold improvement in median platelet nadir (29,000 → 84,000/mm³) and a 63.5% reduction in days with platelets <50,000/mm³ at the optimized 5 µg/kg/day s.c. dose. Unlike lineage-restricted G-CSF or GM-CSF, Muplestim expands multipotent, IL-3 receptor alpha (CD123)-positive hematopoietic progenitors, enabling combined neutrophil and platelet recovery when sequenced with G-CSF. Its homogeneous, nonglycosylated composition (single 133-amino-acid chain, 15.1 kDa) eliminates carbohydrate heterogeneity for reproducible pharmacokinetics and GMP-compatible lot consistency—critical for ex vivo CD34+ expansion and HIV-associated pancytopenia protocols (NCT00002258). Choose Muplestim when multilineage hematopoietic stimulation and platelet protection are non-negotiable.

Molecular Formula C670H1074N186O199S5
Molecular Weight 0
CAS No. 148641-02-5
Cat. No. B1174741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuplestim
CAS148641-02-5
Molecular FormulaC670H1074N186O199S5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 1 vial / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Muplestim (CAS 148641-02-5): Nonglycosylated Recombinant Human IL-3 for Hematopoietic Research and Clinical Development


Muplestim (SDZ ILE-964, Hemokine) is a recombinant human interleukin-3 (rhIL-3) produced in Escherichia coli via recombinant DNA technology, yielding a single, nonglycosylated polypeptide chain of 133 amino acids with a molecular mass of approximately 15.1 kDa [1]. As a multipotential colony-stimulating factor, it acts on the IL-3 receptor alpha subunit (CD123) to promote the survival, proliferation, and differentiation of multipotent hematopoietic stem cells and committed progenitors across the megakaryocyte, granulocyte-macrophage, erythroid, eosinophil, basophil, and mast cell lineages [2]. Unlike native glycosylated IL-3 (14–28 kDa, variably glycosylated), Muplestim's defined nonglycosylated composition eliminates carbohydrate-related heterogeneity and confers distinct pharmacokinetic behavior [3]. The compound has been evaluated in multiple Phase I/II clinical trials for chemotherapy-induced thrombocytopenia and neutropenia, as well as in HIV-associated cytopenia (NCT00002258) [4].

Why Muplestim Cannot Be Interchanged with G-CSF, GM-CSF, or Glycosylated IL-3 Variants for Thrombopoietic Applications


In-class substitution among hematopoietic growth factors fails because each cytokine activates distinct and only partially overlapping progenitor cell populations, receptor affinities, and downstream lineage commitments. Muplestim (rhIL-3) stimulates multipotent hematopoietic progenitors with a bias toward megakaryocyte and platelet production [1], whereas G-CSF is restricted to the neutrophil lineage with no clinically significant impact on thrombocytopenia [2]. GM-CSF stimulates a narrower myeloid progenitor pool and may even worsen thrombocytopenia in some settings [2]. Furthermore, glycosylation status directly alters pharmacokinetics: nonglycosylated IL-3 is cleared approximately twice as fast as glycosylated IL-3, affecting dosing schedule design and peak-to-trough ratios [3]. Engineered IL-3 analogs such as daniplestim exhibit 60-fold higher receptor binding affinity but sacrifice the native signaling dynamics that may be critical for balanced multilineage recovery [4]. These molecular and pharmacological differences preclude simple functional substitution and demand compound-specific selection based on the intended therapeutic or experimental hematopoietic outcome.

Muplestim (SDZ ILE-964) Quantitative Differentiation Evidence Against Closest Comparators


Muplestim Increases Chemotherapy-Induced Platelet Nadir by ~2.9-Fold, a Thrombopoietic Effect Absent with G-CSF

In a Phase I trial (Rinehart et al., 1995), Muplestim (SDZ ILE-964) administered subcutaneously at 1.0–10.0 µg/kg/day after carboplatin/etoposide chemotherapy elevated the median platelet count nadir from 29,000/mm³ (cycle 2, no rhIL-3) to 84,000/mm³ (cycle 3, with rhIL-3), representing a ~2.9-fold improvement [1]. The mean platelet nadir increased from 72,000/mm³ to 129,000/mm³. Total days with platelets below 50,000/mm³ were reduced from 52 to 19. This anti-thrombocytopenic activity is a defining differential feature of IL-3, as G-CSF has been shown to have no clinically significant impact on thrombocytopenia and may in some contexts exacerbate it [2]. In a confirmatory Phase II study in small-cell lung cancer (Kudoh et al., 1996), the platelet nadir was significantly higher at both 5 and 10 µg/kg/day dose levels (P < 0.01) versus the control cycle, with significantly shortened duration of thrombocytopenia below 75,000/µL [3].

Thrombocytopenia Chemotherapy-induced myelosuppression Platelet nadir Hematopoietic growth factor Megakaryopoiesis

Muplestim Produces Less Pronounced Immediate Leukocyte Kinetics Than GM-CSF, Reflecting Distinct Mobilization Mechanisms

Hovgaard et al. (1994) characterized the pharmacokinetics of E. coli-derived rhIL-3 (identical to Muplestim) following i.v. and s.c. bolus injection [1]. After i.v. administration, serum peak levels of 34.5–135.0 ng/mL were achieved, with a distribution half-life (t1/2α) of 17 ± 2 min and an elimination half-life (t1/2β) of 59 ± 7 min. After s.c. injection, peak serum levels were reached at 2.8 ± 0.4 h with near-complete bioavailability approaching 100% (confirmed by Biesma et al., 1993 [2]). Critically, the immediate effect of rhIL-3 on peripheral white blood cells was described as 'less pronounced and more variable than previously found for G- or GM-CSF' [1]. Following i.v. rhIL-3, neutrophils dropped to a median of 64% of initial values at 30 min, compared to the rapid and profound transient neutropenia typically observed with GM-CSF. In a separate Indium-111-labeled granulocyte study within the same report, rhIL-3 caused only a moderate drop in peripheral blood activity without the pulmonary sequestration pattern characteristic of rhGM-CSF—findings described as 'strikingly different from those previously obtained after i.v. injection of rhGM-CSF' [1].

Pharmacokinetics Granulocyte kinetics GM-CSF comparator Leukocyte mobilization Indium-111 labeling

IL-3 Stimulates a Distinct GM-CFC Progenitor Population Not Addressed by G-CSF or GM-CSF Monotherapy

McNiece et al. (1989) demonstrated in purified human bone marrow CD33+/CD34+ hematopoietic progenitor cell cultures that IL-3, G-CSF, and GM-CSF each stimulate distinct populations of granulocyte-macrophage colony-forming cells (GM-CFC) [1]. Critically, while the combination of GM-CSF plus G-CSF stimulated a synergistic increase in GM colony formation (greater than additive), the combination of GM-CSF plus IL-3 produced only additive numbers of colonies, and G-CSF plus IL-3 likewise yielded additive colony numbers. This finding indicates that IL-3-responsive progenitors represent a population that is non-overlapping with those responsive to GM-CSF or G-CSF alone. The data establish that IL-3 (and thus Muplestim, as a recombinant native-sequence IL-3) provides hematopoietic support through progenitor populations that are not adequately reached by either G-CSF or GM-CSF monotherapy, providing a mechanistic basis for the observed clinical complementarity when IL-3 is used sequentially with these later-acting factors [1].

Hematopoietic progenitor cells Colony-forming units GM-CFC Synergy CD33+ CD34+ cells

Optimal Clinical Dose of Muplestim Is 5 µg/kg/day: Comparable Thrombopoietic Efficacy to 10 µg/kg/day with Superior Tolerability

Two independent Phase II studies established that Muplestim (SDZ ILE-964) at 5 µg/kg/day achieves thrombopoietic efficacy comparable to 10 µg/kg/day but with a meaningfully better safety profile. In the ovarian cancer study (Yamamoto et al., 1999), comparison between the 5 and 10 µg/kg/day doses showed no significant difference in platelet count efficacy, but the incidence of WHO grade 2–3 adverse reactions (pyrexia, fatigue, headache) was higher in the 10 µg/kg/day group, leading the investigators to conclude that 5 µg/kg/day was the optimum clinical dose [1]. In the small-cell lung cancer study (Kudoh et al., 1996), both dose levels significantly improved platelet and neutrophil nadirs versus control (P < 0.01 and P < 0.05, respectively), with no difference in efficacy between doses, but the 5 µg/kg dose 'appeared to be better tolerated than the 10 µg/kg dose' [2]. The Phase I trial (Rinehart et al., 1995) independently identified 5.0 µg/kg/day as the maximum tolerated dose, with dose-limiting toxicities including fatigue, chills, fever, and headache at higher doses [3].

Dose optimization Safety profile Maximum tolerated dose Phase II Ovarian cancer

Muplestim (Nonglycosylated, E. coli-Derived) Offers a Defined, Homogeneous Molecular Entity Versus Heterogeneous Glycosylated IL-3 Preparations from Yeast or Mammalian Systems

Native human IL-3 is a variably glycosylated peptide (14–28 kDa range due to heterogeneous N-linked glycosylation at Asn15 and Asn70), and recombinant IL-3 produced in yeast or mammalian cells exhibits glycosylation patterns that differ from the native protein and vary between production systems [1]. Muplestim, produced in E. coli, is a single, homogeneous nonglycosylated polypeptide of precisely defined molecular mass (~15.1 kDa) [2]. The functional implication of this difference is supported by Ziltener et al. (1994), who demonstrated that nonglycosylated IL-3 is cleared approximately twice as fast as glycosylated IL-3 in vivo, with the shorter half-life having significant pharmacological consequences on short-term biological effects such as histidine decarboxylase induction [3]. Critically, when equal bioactivity units were administered, there was no difference in long-term hematopoietic progenitor cell expansion potency between glycosylated and nonglycosylated IL-3 [3]. Dagar et al. (2022) further demonstrated that fully glycosylated hIL-3 expressed in Pichia pastoris shows higher thermal stability than deglycosylated counterparts, while the completely deglycosylated N15/70A mutant exhibited slightly higher proliferation efficacy in vitro [4], illustrating that glycosylation status introduces trade-offs between stability and activity that are eliminated in Muplestim's homogeneous nonglycosylated form.

Glycosylation Protein heterogeneity E. coli expression Yeast expression Recombinant protein comparability

IL-3 + G-CSF Sequential Combination Abrogates Severe Leukopenia in 100% of Cycles Versus 40% with IL-3 + GM-CSF, Confirming Superior Partner Cytokine Pairing

A prospective randomized trial (Ganser et al. / Haematologica, 1999) directly compared sequential IL-3 (10 µg/kg/day, days 1–5) followed by either G-CSF or GM-CSF (5 µg/kg/day, days 6–8) after standard-dose chemotherapy in 50 cancer patients with prior thrombocytopenia and/or leukopenia [1]. The IL-3 + G-CSF arm was significantly superior: severe leukopenia was completely abrogated in 100% of supported cycles versus 62.5% in unsupported control cycles (P < 0.0005). In contrast, the IL-3 + GM-CSF arm abrogated severe leukopenia in only 40% of cycles versus 80% in unsupported controls (P < 0.005). White blood cell recovery was achieved a mean of 4 days earlier with IL-3 + G-CSF versus 3.5 days earlier with IL-3 + GM-CSF. Severe thrombocytopenia was abrogated in all IL-3 + G-CSF cycles (P < 0.05) with platelet recovery 3.5 days earlier, compared to a less robust effect with IL-3 + GM-CSF (severe thrombocytopenia in 10% vs. 20% in controls, P < 0.05) [1]. The authors concluded that 'the combination of IL-3 and G-CSF would appear to be more effective than the combination of IL-3 and GM-CSF in the control of both severe thrombocytopenia and leukopenia' [1].

Sequential cytokine therapy G-CSF GM-CSF Combination therapy Febrile neutropenia prevention

Optimal Research and Industrial Application Scenarios for Muplestim Based on Quantitative Differentiation Evidence


Chemotherapy-Induced Thrombocytopenia Rescue and Platelet Lineage Protection

Muplestim is the evidence-preferred hematopoietic growth factor for protocols targeting platelet nadir protection after myelosuppressive chemotherapy. Clinical data demonstrate a ~2.9-fold improvement in median platelet nadir (29,000 → 84,000/mm³) and a 63.5% reduction in days with platelets below 50,000/mm³ at the optimized 5 µg/kg/day s.c. dose [1]. In contrast, G-CSF provides no clinically significant thrombopoietic benefit, and GM-CSF may worsen thrombocytopenia in some settings . This application is directly supported by Phase II data in both small-cell lung cancer and ovarian cancer .

Sequential IL-3 Priming Followed by G-CSF for Multilineage Hematopoietic Recovery

When the research objective requires simultaneous protection of both neutrophil and platelet lineages, the evidence-preferred protocol is sequential Muplestim (IL-3) followed by G-CSF. A randomized trial demonstrated that this combination abrogates severe leukopenia in 100% of chemotherapy cycles (vs. 40% with IL-3 + GM-CSF, P < 0.0005) and fully abrogates severe thrombocytopenia [1]. This sequential strategy exploits IL-3's unique capacity to expand the primitive multipotent progenitor pool (distinct from G-CSF-responsive populations ) before differentiation is directed toward the neutrophil lineage by G-CSF.

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion for Ex Vivo Graft Engineering

For ex vivo expansion protocols requiring stimulation of the most primitive, multipotent CD34+ progenitor compartment, Muplestim provides access to IL-3-responsive GM-CFC populations that are distinct from and non-overlapping with those stimulated by G-CSF or GM-CSF [1]. The additivity (rather than synergy) observed between IL-3 and GM-CSF or G-CSF in CD33+/CD34+ colony assays confirms that IL-3 recruits a unique progenitor subset, making it an essential component—not a redundant addition—in multilineage expansion cocktails. Its homogeneous nonglycosylated composition also ensures lot-to-lot reproducibility critical for GMP-grade cell manufacturing .

HIV-Associated Cytopenia Investigational Therapy

Muplestim has been specifically investigated in HIV-infected patients with cytopenia (NCT00002258), a clinical setting where both anemia and thrombocytopenia compromise quality of life and limit antiretroviral therapy options [1]. The rationale for selecting Muplestim over G-CSF or GM-CSF in this context stems from its broader multilineage stimulatory activity—including erythroid, megakaryocyte, and myeloid lineages—which addresses the pan-cytopenic nature of HIV-associated bone marrow dysfunction more comprehensively than lineage-restricted factors.

Quote Request

Request a Quote for Muplestim

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.